molecular formula C12H15NO6 B289454 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline

1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline

Cat. No. B289454
M. Wt: 269.25 g/mol
InChI Key: AAIYGRHJPHZION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline, also known as DMDO-PRO or proline-based oxidant, is a novel organic compound that has gained attention in the scientific community due to its unique properties. This molecule has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further transformations. This molecule has been shown to be highly selective and efficient in various reactions, making it a valuable tool for organic chemists.
Biochemical and Physiological Effects:
1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline has also been studied for its potential applications in biochemistry and physiology. This molecule has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been studied for its potential applications in cancer therapy, as it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline in lab experiments include its high selectivity and efficiency, as well as its ability to perform various synthetic transformations. However, the limitations of using this molecule include its potential toxicity and instability, which can make it difficult to handle and store.

Future Directions

There are several future directions for research on 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline. One potential area of study is the development of new synthetic transformations using this molecule. Another potential area of study is the application of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline in material science, as it has been shown to have potential applications in the synthesis of functional materials. Additionally, further studies on the biochemical and physiological effects of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline involves the reaction of proline with dimethyldioxirane (DMDO) in the presence of a catalyst. This reaction yields a highly reactive intermediate, which can be used for various synthetic transformations.

Scientific Research Applications

1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline has been extensively studied for its potential applications in organic synthesis. It has been used as an oxidizing agent in various reactions, including the oxidation of alcohols, ketones, and sulfides. This molecule has also been used as a reagent for the synthesis of various natural products and pharmaceuticals.

properties

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

1-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO6/c1-12(2)18-10(16)7(11(17)19-12)6-13-5-3-4-8(13)9(14)15/h6,8H,3-5H2,1-2H3,(H,14,15)

InChI Key

AAIYGRHJPHZION-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(=CN2CCCC2C(=O)O)C(=O)O1)C

Canonical SMILES

CC1(OC(=O)C(=CN2CCCC2C(=O)O)C(=O)O1)C

Origin of Product

United States

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